molecular formula C9H12N4O B2805223 6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 2172475-34-0

6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Cat. No.: B2805223
CAS No.: 2172475-34-0
M. Wt: 192.222
InChI Key: DTRDOHUKSBBGAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with orthoesters in the presence of acetic acid as a catalyst . This reaction proceeds through the formation of intermediate hydrazones, which then undergo cyclization to yield the desired triazolo-pyridazinone structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolo-pyridazinone derivatives.

    Substitution: Formation of substituted triazolo-pyridazinone derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves its interaction with specific molecular targets. The triazolo-pyridazinone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and the substituents present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-butyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

6-tert-butyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-9(2,3)6-4-5-7-10-11-8(14)13(7)12-6/h4-5H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRDOHUKSBBGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NNC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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